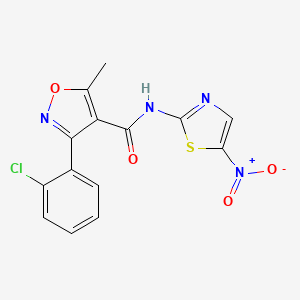![molecular formula C20H18ClNO2 B5131941 N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]propanamide](/img/structure/B5131941.png)
N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]propanamide is an organic compound that features a chlorophenyl group, a hydroxynaphthyl group, and a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]propanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with 2-hydroxynaphthalene in the presence of a base to form the intermediate compound.
Amidation Reaction: The intermediate is then reacted with propanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent.
Biology: It may be used in biological assays to study enzyme inhibition or receptor binding.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Industry: It may serve as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]propanamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways related to inflammation or cell proliferation.
類似化合物との比較
Similar Compounds
- N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]acetamide
- N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]butanamide
Uniqueness
N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-2-18(24)22-20(14-7-10-15(21)11-8-14)19-16-6-4-3-5-13(16)9-12-17(19)23/h3-12,20,23H,2H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRCDQWIDPPQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=C(C=C1)Cl)C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-methyl-2-(3-pyridinyl)-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5131872.png)
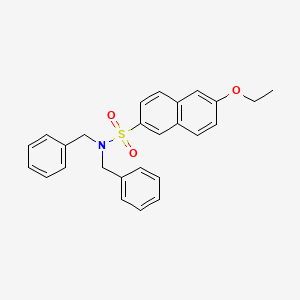
![2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl benzoate;iodide](/img/structure/B5131883.png)
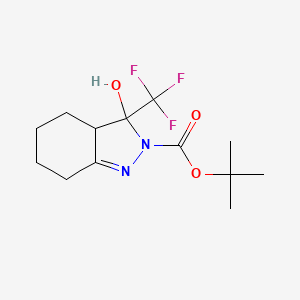
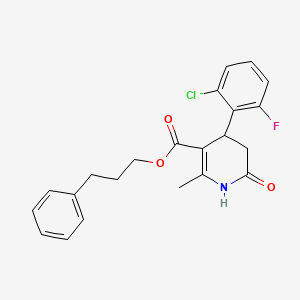
![6-(2-chlorophenyl)-N-[(3-isopropyl-5-isoxazolyl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5131924.png)
![9,9-dimethyl-5-propanoyl-6-pyridin-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B5131926.png)
![2-phenyl-N-[2-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide](/img/structure/B5131931.png)
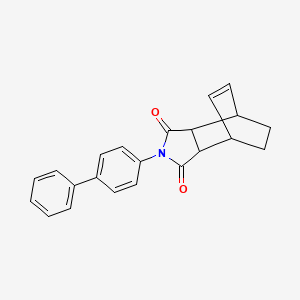
![2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B5131948.png)
![ethyl 3-(1H-indol-3-yl)-2-[(2-oxochromene-3-carbonyl)amino]propanoate](/img/structure/B5131951.png)
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4-nitrophenol](/img/structure/B5131955.png)
![6-(1H-benzimidazol-2-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B5131956.png)
